molecular formula C8H10INO B11925203 2-Iodo-5-methoxy-N-methylaniline

2-Iodo-5-methoxy-N-methylaniline

Cat. No.: B11925203
M. Wt: 263.08 g/mol
InChI Key: OJJHVJDJVKMQHV-UHFFFAOYSA-N
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Description

2-Iodo-5-methoxy-N-methylaniline: is an organic compound with the molecular formula C8H10INO It is a derivative of aniline, where the hydrogen atoms on the benzene ring are substituted with iodine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Iodo-5-methoxy-N-methylaniline typically involves the iodination of 5-methoxy-N-methylaniline. The process can be carried out using iodine and an oxidizing agent such as sodium nitrite in an acidic medium. The reaction conditions often include maintaining a low temperature to control the reaction rate and prevent side reactions.

Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, concentration of reagents, and reaction time. The use of continuous flow reactors can enhance the efficiency and yield of the product.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: 2-Iodo-5-methoxy-N-methylaniline can undergo nucleophilic substitution reactions where the iodine atom is replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form quinone derivatives.

    Reduction Reactions: Reduction of the nitro group (if present) can lead to the formation of corresponding amines.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic medium.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.

Major Products:

    Substitution Products: Depending on the nucleophile, products can include azides, cyanides, or other substituted derivatives.

    Oxidation Products: Quinone derivatives.

    Reduction Products: Corresponding amines.

Scientific Research Applications

Chemistry: 2-Iodo-5-methoxy-N-methylaniline is used as an intermediate in the synthesis of various organic compounds. It is particularly useful in the preparation of heterocyclic compounds and as a building block in organic synthesis.

Biology and Medicine: The compound has potential applications in medicinal chemistry for the development of new pharmaceuticals. Its derivatives may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.

Industry: In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2-Iodo-5-methoxy-N-methylaniline depends on its specific application. In medicinal chemistry, its derivatives may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of the iodine atom can enhance the compound’s ability to penetrate biological membranes, increasing its efficacy.

Comparison with Similar Compounds

  • 2-Iodo-5-methylaniline
  • 2-Iodo-4-methoxy-N-methylaniline
  • 2-Methoxy-5-methylaniline

Comparison: 2-Iodo-5-methoxy-N-methylaniline is unique due to the presence of both iodine and methoxy groups on the benzene ring, which can influence its reactivity and biological activity. Compared to 2-Iodo-5-methylaniline, the methoxy group in this compound can provide additional sites for chemical modification, enhancing its versatility in synthetic applications. Similarly, the position of the methoxy group in 2-Iodo-4-methoxy-N-methylaniline can lead to different reactivity and properties.

Properties

Molecular Formula

C8H10INO

Molecular Weight

263.08 g/mol

IUPAC Name

2-iodo-5-methoxy-N-methylaniline

InChI

InChI=1S/C8H10INO/c1-10-8-5-6(11-2)3-4-7(8)9/h3-5,10H,1-2H3

InChI Key

OJJHVJDJVKMQHV-UHFFFAOYSA-N

Canonical SMILES

CNC1=C(C=CC(=C1)OC)I

Origin of Product

United States

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